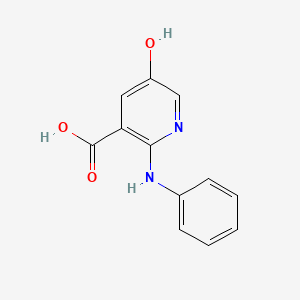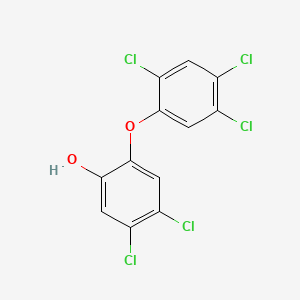
3,3',3''-(1,3,5-Triazinane-1,3,5-triyl)tri(propan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have a wide range of applications in various fields, including agriculture, medicine, and materials science. The specific structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol includes three hydroxyl groups attached to the triazine ring, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be achieved through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method is the condensation of cyanoguanidine with the corresponding nitrile . Industrial production methods often involve the use of phosgene and alkyl or aryl amidines in the Pinner triazine synthesis . These methods provide efficient routes to produce the compound in large quantities.
Chemical Reactions Analysis
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium carbonate, ammonium chloride, and copper carbenoids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium carbonate can lead to the formation of substituted triazines .
Scientific Research Applications
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol has numerous scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the Gattermann reaction to attach formyl groups to aromatic substrates . In biology and medicine, triazine derivatives have been studied for their potential as cholinesterase inhibitors, which could be useful in treating neurodegenerative diseases . In industry, triazine compounds are used as biocides, herbicides, and polymer photostabilizers .
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol involves its interaction with various molecular targets and pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol can be compared with other triazine derivatives such as 1,3,5-triazine-2,4,6-triamine (melamine) and 1,3,5-triazine-2,4,6-triol (cyanuric acid) . While melamine is widely used in the production of plastics and laminates, cyanuric acid is used in swimming pool disinfectants. The unique structure of 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanol, with its three hydroxyl groups, makes it particularly versatile for various chemical reactions and applications.
Properties
CAS No. |
61112-42-3 |
|---|---|
Molecular Formula |
C12H27N3O3 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-[3,5-bis(3-hydroxypropyl)-1,3,5-triazinan-1-yl]propan-1-ol |
InChI |
InChI=1S/C12H27N3O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h16-18H,1-12H2 |
InChI Key |
XZJZBDABXGBJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1CCCO)CCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)

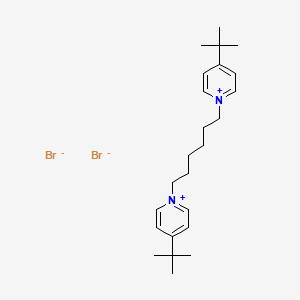

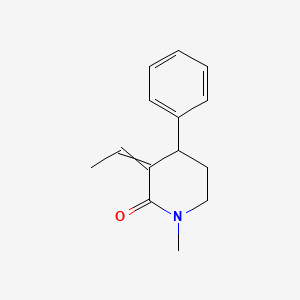
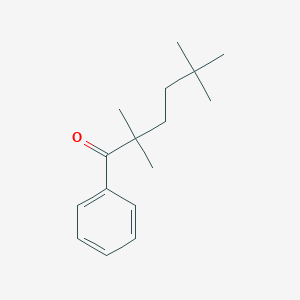

![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)

